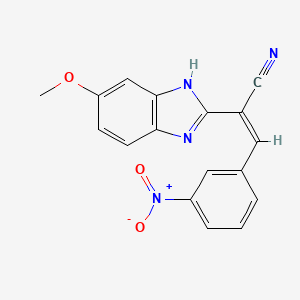![molecular formula C21H20BrN3O6 B5310492 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine, also known as BBVAV, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide is made up of amino acids and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is believed to exert its effects through the inhibition of various signaling pathways. Specifically, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has various biochemical and physiological effects. One of the primary effects is the inhibition of cancer cell growth. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine in lab experiments is its ability to inhibit cancer cell growth. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine. One area of research is the development of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine and its effects on various signaling pathways. Finally, the synthesis method of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine could be optimized to reduce the cost of production and increase its availability for research purposes.
Conclusion:
In conclusion, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine is a peptide that has shown potential for various scientific research applications. Its ability to inhibit cancer cell growth, reduce inflammation, and protect cells from oxidative damage make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine and its potential applications in scientific research.
Méthodes De Synthèse
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine can be synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified through various chromatography techniques. The final product is a pure peptide that can be used for scientific research.
Applications De Recherche Scientifique
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O6/c1-12(2)18(21(28)29)24-20(27)17(11-13-4-3-5-16(10-13)25(30)31)23-19(26)14-6-8-15(22)9-7-14/h3-12,18H,1-2H3,(H,23,26)(H,24,27)(H,28,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQQORQZGZDRV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)

![(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5310493.png)
![2-(4-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5310500.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310503.png)